4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
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Overview
Description
4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmacology . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of dyes, pigments, and other specialty chemicals .
Preparation Methods
The synthesis of 4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzonitrile with carbon disulfide in the presence of a base, followed by cyclization with 3-methoxybenzaldehyde . The reaction conditions typically include refluxing in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . Additionally, it can modulate the activity of other enzymes and proteins, contributing to its antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds to 4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione include other quinazoline derivatives such as 3-phenylquinazoline-2,4(1H,3H)-dithione and 2,3,6-trisubstituted quinazolinone derivatives . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18N2OS |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione |
InChI |
InChI=1S/C19H18N2OS/c1-22-14-7-4-6-13(11-14)17-16-10-9-12-5-2-3-8-15(12)18(16)21-19(23)20-17/h2-8,11,17H,9-10H2,1H3,(H2,20,21,23) |
InChI Key |
RORQBSIANNPTQQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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